

Application Notes and Protocols for Bismuth-Catalyzed Cross-Coupling Reactions

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Compound of Interest

Compound Name: *Bismuthine*

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Introduction

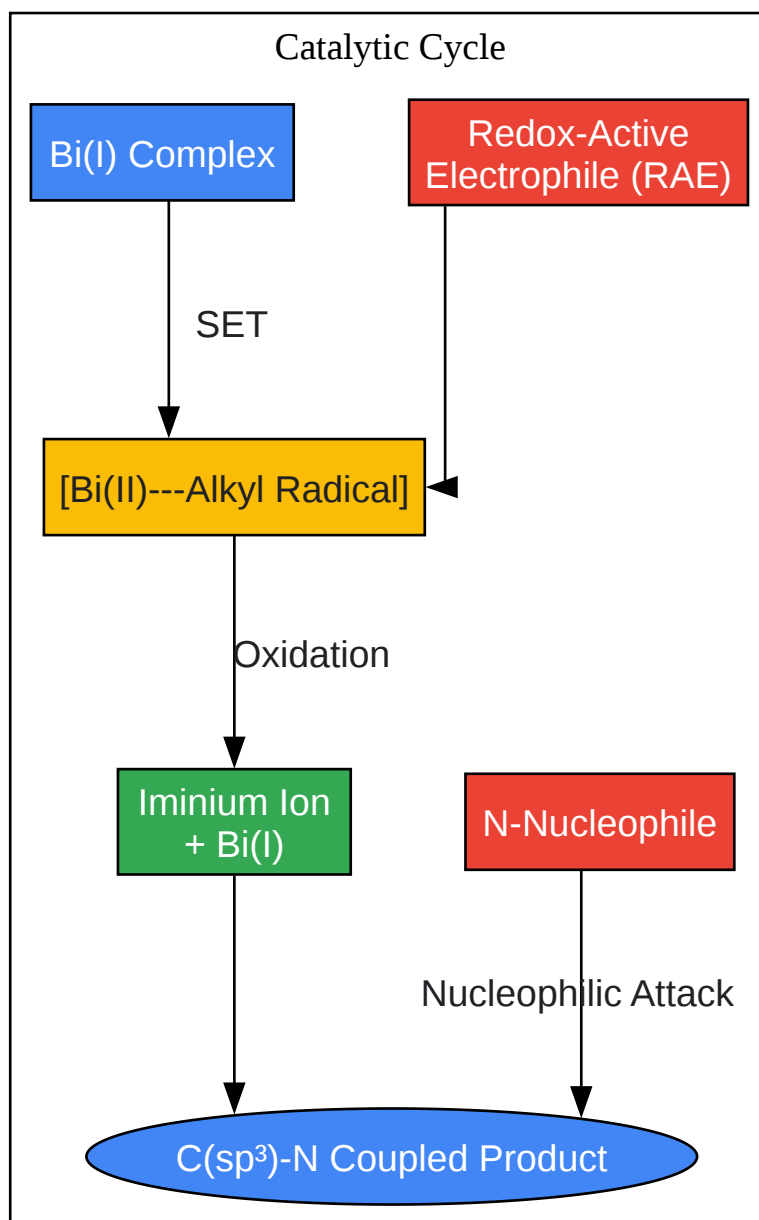
Bismuth, a heavy post-transition metal, has emerged as a compelling alternative to traditional transition-metal catalysts in cross-coupling reactions. Its low cost, low toxicity, and unique reactivity, often involving Bi(I)/Bi(III) or Bi(III)/Bi(V) redox cycles, offer novel synthetic pathways. [1] These application notes provide an overview and detailed protocols for several key bismuth-catalyzed cross-coupling reactions, highlighting their utility in modern organic synthesis and drug discovery.

Bismuth-Catalyzed C(sp³)-N Cross-Coupling Reaction

This method enables the formation of C(sp³)-N bonds by coupling redox-active alkyl electrophiles with N-heterocycles. The reaction proceeds under mild conditions and is notable for not requiring a photoredox catalyst, a chemical oxidant, or an external base. [2][3][4]

Mechanistic Overview

The reaction is initiated by a single-electron transfer (SET) from a low-valent bismuth(I) complex to a redox-active electrophile (RAE) derived from an α -amino acid. This generates an alkyl radical and a Bi(II) species. The subsequent steps involve the formation of an iminium ion intermediate, which is then trapped by an N-nucleophile to afford the C-N coupled product. [4][5]



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Caption: Proposed mechanism for Bi(I)-catalyzed C(sp³)-N cross-coupling.

Quantitative Data

Entry	Redox-Active Electrophile (RAE) Precursor	N-Nucleophile	Yield (%) ^[4]
1	N-Boc-Alanine derivative	Benzimidazole	95
2	N-Ts-Phenylalanine derivative	1,2,4-Triazole	88
3	N-Boc-Valine derivative	Purine	75
4	N-Ts-Isoleucine derivative	4,5-Dichloroimidazole	92
5	N-Boc-Proline derivative	Indazole	85

Experimental Protocol

General Procedure for Bismuth-Catalyzed C(sp³)–N Cross-Coupling:^[4]

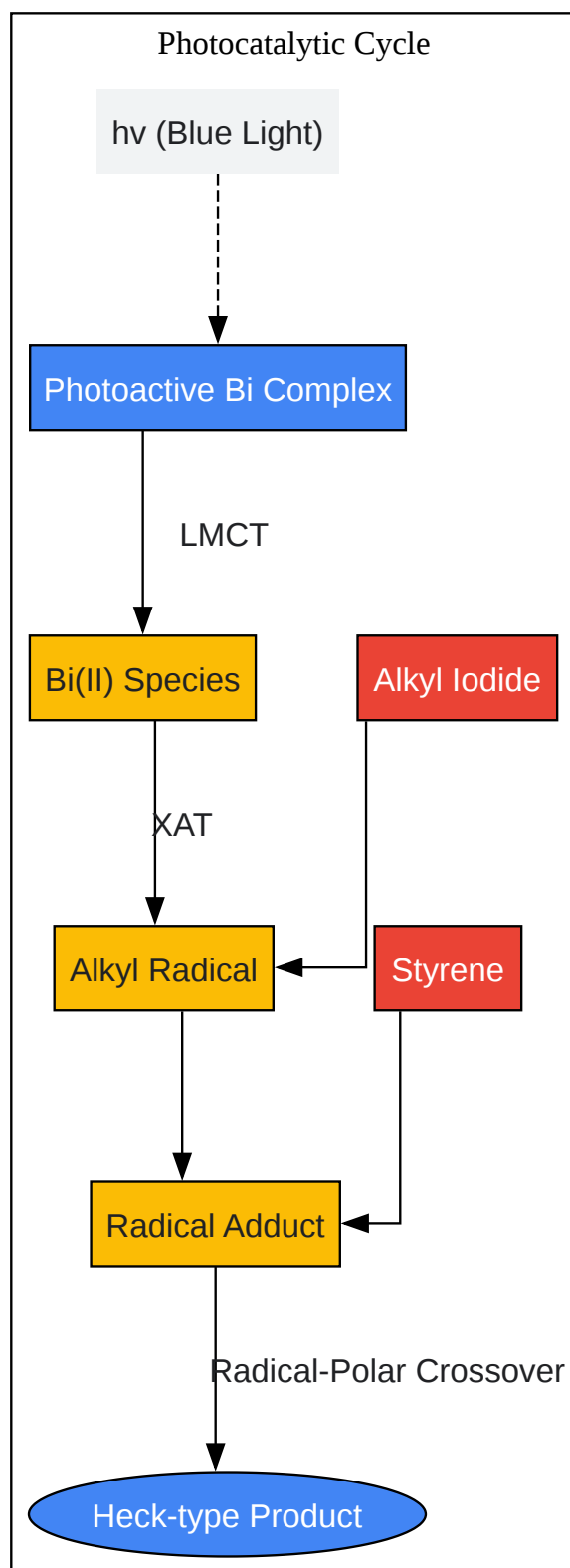
- In a nitrogen-filled glovebox, to a 4 mL vial equipped with a magnetic stir bar, add the redox-active electrophile (RAE) (1.0 equiv., typically 0.2 mmol), the N-nucleophile (3.0 equiv.), and the bismuth(I) catalyst (10 mol%).
- Add anhydrous N,N-dimethylacetamide (DMA) to achieve a concentration of 0.033 M.
- Seal the vial and stir the reaction mixture at 25 °C for 2 hours.
- Upon completion, the reaction mixture can be directly analyzed by ¹H NMR spectroscopy using an internal standard (e.g., diphenylmethane) to determine the yield.
- For isolation, the reaction mixture is concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica gel.

Bismuth-Photocatalyzed Heck-Type Coupling

A novel Heck-type coupling strategy that utilizes a photoactive bismuth complex to couple aryl and alkyl electrophiles with styrenes. This approach avoids the use of traditional transition metals.^[6]

Mechanistic Overview

The bismuth catalyst, upon photo-induced ligand-to-metal charge transfer (LMCT), generates a Bi(II) species. This species is capable of halogen atom transfer (XAT) with an alkyl iodide to form an alkyl radical. The radical then adds to the styrene, and subsequent steps involving the bismuth catalyst lead to the final Heck-type product.^[6]



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Caption: Simplified workflow for Bi-photocatalyzed Heck-type coupling.

Quantitative Data

Entry	Alkyl/Aryl Electrophile	Styrene Derivative	Yield (%) ^[6]
1	1-Iodoadamantane	Styrene	85
2	Iodocyclohexane	4-Methylstyrene	78
3	4-Iodoanisole	1,1-Diphenylethylene	92
4	1-Iodo-4-nitrobenzene	Styrene	65
5	Ethyl α -bromoacetate	4-Chlorostyrene	72

Experimental Protocol

General Procedure for Bismuth-Photocatalyzed Heck-Type Coupling:^[6]

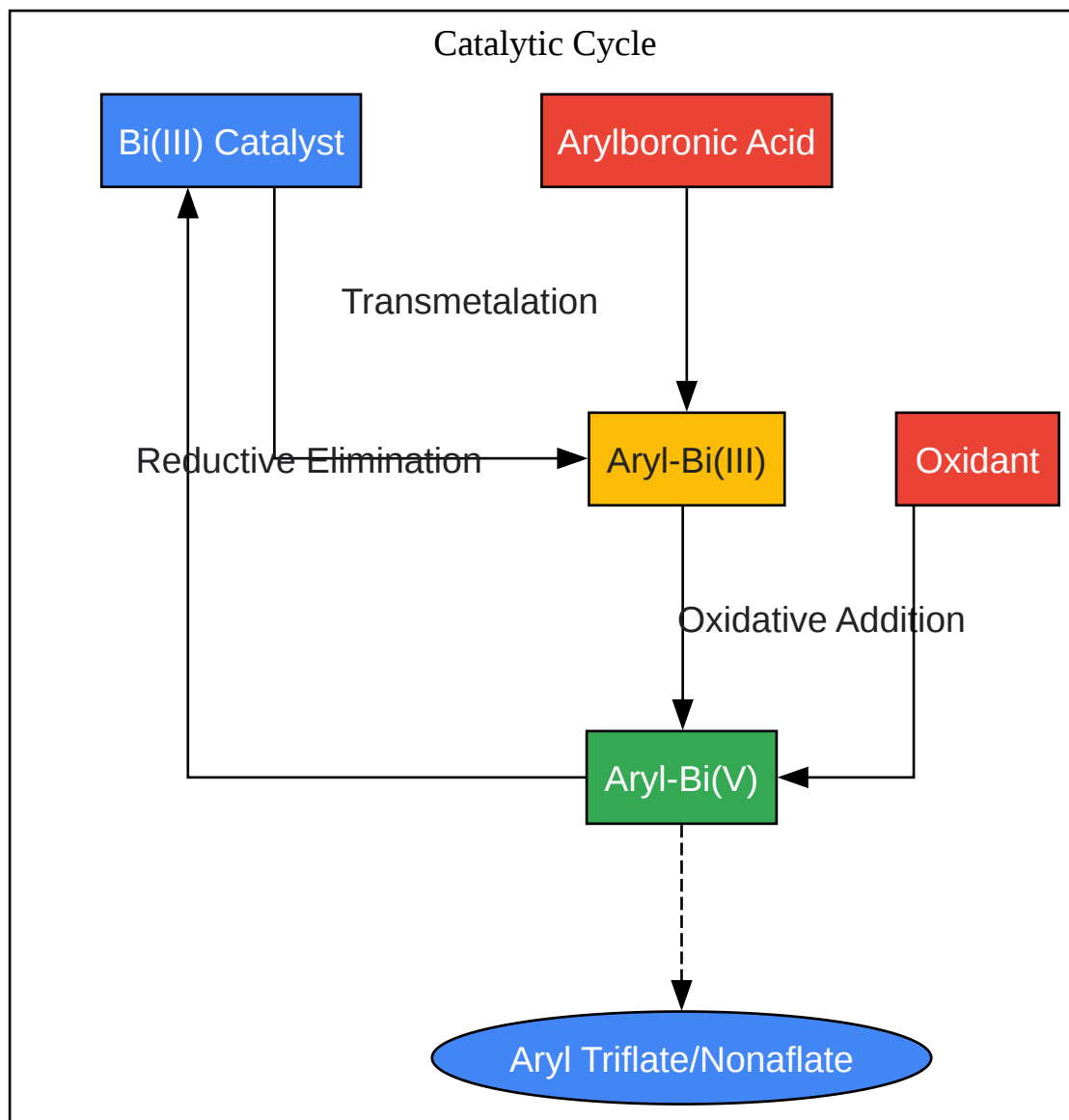
- In a nitrogen-filled glovebox, a 4 mL vial is charged with the bismuth catalyst (5 mol%), the alkyl or aryl electrophile (1.0 equiv., 0.1 mmol), the styrene derivative (2.0 equiv.), and a suitable base (e.g., K_2CO_3 , 2.0 equiv.).
- Anhydrous solvent (e.g., MeCN, 1.0 mL) is added, and the vial is sealed with a cap containing a septum.
- The vial is removed from the glovebox and placed in a reactor equipped with a blue LED light source (e.g., 457 nm).
- The reaction mixture is stirred and irradiated at room temperature for the specified time (typically 12-24 hours).
- After the reaction is complete, the mixture is filtered, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography.

Bismuth-Catalyzed Oxidative Coupling of Arylboronic Acids

This protocol describes a novel C(sp²)–O bond formation through the coupling of arylboronic acids with triflate (OTf) and nonaflate (ONf) salts, leveraging a Bi(III)/Bi(V) redox cycle.^{[7][8][9]}

Mechanistic Overview

The catalytic cycle begins with the transmetalation of the aryl group from the boronic acid to the Bi(III) catalyst. The resulting aryl-bismuth species undergoes oxidative addition with an oxidant, forming a high-valent Bi(V) intermediate. Reductive elimination from this intermediate furnishes the desired aryl triflate or nonaflate and regenerates the Bi(III) catalyst.[7][10]



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Caption: Proposed mechanism for Bi-catalyzed oxidative coupling of arylboronic acids.

Quantitative Data

Entry	Arylboronic Acid	Coupling Partner	Yield (%) ^[10]
1	Phenylboronic acid	NaOTf	90
2	4-Methylphenylboronic acid	NaOTf	85
3	2,6-Dimethylphenylboronic acid	NaOTf	95
4	4-Methoxyphenylboronic acid	KONf	88
5	4-Chlorophenylboronic acid	NaOTf	75

Experimental Protocol

General Procedure for Bismuth-Catalyzed Oxidative Coupling of Arylboronic Acids:^{[1][10]}

- To an oven-dried vial equipped with a magnetic stir bar is added the arylboronic acid (1.0 equiv., 0.3 mmol), the triflate or nonaflate salt (1.1 equiv.), the bismuth catalyst (10 mol%), the oxidant (e.g., [Cl₂pyrF]BF₄, 1.1 equiv.), a base (e.g., Na₃PO₄, 2.0 equiv.), and 5 Å molecular sieves (120 mg).
- The vial is sealed and purged with nitrogen.
- Anhydrous chloroform (CHCl₃) is added, and the reaction mixture is stirred at 60 °C for 16 hours.
- After cooling to room temperature, the reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated.

- The crude product is purified by flash column chromatography on silica gel. Yields can be determined by ^{19}F NMR spectroscopy using an internal standard.[10]

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